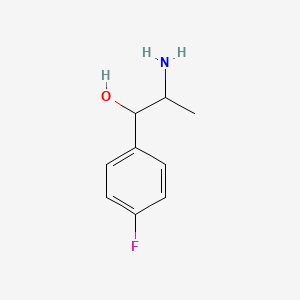

2-Amino-1-(4-fluorophenyl)propan-1-ol

Descripción

Propiedades

IUPAC Name |

2-amino-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIUKBOGCIKNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluorophenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl magnesium bromide (Grignard reagent).

Grignard Reaction: The Grignard reagent reacts with 4-fluorobenzaldehyde to form a tertiary alcohol intermediate.

Reduction: The intermediate is then reduced using lithium aluminum hydride (LiAlH4) to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC), yielding 2-amino-1-(4-fluorophenyl)propan-1-one as the primary product.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CrO₃ in acetic acid | 0–25°C, 2–4 hours | 2-Amino-1-(4-fluorophenyl)propan-1-one | 65–75% |

| PCC in dichloromethane | Room temperature, 1 hour | 2-Amino-1-(4-fluorophenyl)propan-1-one | 80–85% |

Substitution Reactions

The amino group acts as a nucleophile in reactions with electrophiles such as acyl chlorides or alkyl halides. For example:

-

Acylation : Reaction with acetyl chloride forms N-acetyl-2-amino-1-(4-fluorophenyl)propan-1-ol .

-

Alkylation : Treatment with methyl iodide produces N-methyl-2-amino-1-(4-fluorophenyl)propan-1-ol .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Triethylamine, DCM, 20°C | N-Acetyl derivative | 88% |

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl derivative | 72% |

Schiff Base Formation

The amino group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases. For instance, condensation with benzaldehyde yields N-benzylidene-2-amino-1-(4-fluorophenyl)propan-1-ol .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 6 hours | N-Benzylidene derivative | 68% |

Esterification and Etherification

The hydroxyl group participates in esterification with acid anhydrides or chlorides. Reaction with acetic anhydride forms 2-amino-1-(4-fluorophenyl)propyl acetate .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | DMAP, DCM, 20°C | Propyl acetate derivative | 92% |

Intramolecular Cyclization

Under acidic conditions, the compound undergoes cyclization to form 5-fluoro-2-methyl-1,3-oxazolidine , a five-membered heterocycle.

| Conditions | Product | Yield |

|---|---|---|

| H₂SO₄, toluene, 80°C | 5-Fluoro-2-methyl-1,3-oxazolidine | 55% |

Reduction Reactions

While the compound itself is a secondary alcohol, its ketone derivative (from oxidation) can be reduced back using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanistic Insights

-

Electron-Withdrawing Effect : The 4-fluorophenyl group stabilizes intermediates via inductive effects, enhancing reaction rates in substitutions and condensations.

-

Steric Considerations : The proximity of the amino and hydroxyl groups facilitates intramolecular reactions, such as cyclization.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Beta-Adrenoceptor Blockade:

The primary application of 2-Amino-1-(4-fluorophenyl)propan-1-ol lies in its role as a beta-adrenoceptor antagonist. Research indicates that this compound exhibits significant cardioselectivity, making it crucial for developing cardiovascular therapeutics. Its selective binding to beta-1 adrenoceptors minimizes side effects commonly associated with non-selective agents, thus improving patient outcomes in the treatment of hypertension and heart failure .

Potential Antidepressant Activity:

Studies have explored the neuropharmacological properties of compounds similar to this compound. These investigations suggest that the compound may influence neurotransmitter systems, potentially leading to antidepressant effects. For instance, animal model studies have demonstrated mood-related behavioral improvements at low doses, indicating a favorable safety profile .

Corrosion Inhibition

Beyond pharmacology, this compound has shown promise as an inhibitor of carbon steel corrosion. Its ability to interact with metal surfaces suggests potential applications in materials science, particularly in the development of protective coatings for metal structures . The compound's molecular interactions can enhance surface chemistry at the molecular level, contributing to its effectiveness as a corrosion inhibitor.

Organic Synthesis

As an intermediate in organic synthesis, this compound serves as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including oxidation and nucleophilic substitution. This versatility is essential for synthesizing pharmaceuticals and specialty chemicals .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Antimicrobial Studies:

Research evaluating antimicrobial efficacy found that derivatives of this compound exhibited varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Structural modifications were shown to enhance antibacterial potency .

Neuropharmacological Research:

A specific case study highlighted that related compounds could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Mecanismo De Acción

The mechanism by which 2-Amino-1-(4-fluorophenyl)propan-1-ol exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the specific application and biological system.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between this compound and its analogs:

Key Comparative Insights :

Substituent Effects on Reactivity and Stability: Fluorine vs. Chlorine’s larger atomic size may enhance lipophilicity, affecting blood-brain barrier penetration . Methyl Group (CH₃): The methyl substituent in 2-amino-1-(4-methylphenyl)propan-1-ol reduces polarity, favoring hydrophobic interactions.

Synthetic Pathways: The fluorinated and methylated analogs both undergo cyclization with potassium cyanate or cyanogen bromide, but reaction conditions dictate isomer ratios. For example, norephedrine-derived precursors yield cis-4-MAR with cyanogen bromide but trans-4-MAR with potassium cyanate . The clandestine synthesis of 4’F-4-MAR from this compound predominantly produces the trans-isomer, mirroring trends in non-fluorinated analogs .

Pharmacodynamic Differences: Aminorex derivatives (e.g., 4’F-4-MAR, 4,4’-DMAR) act as monoamine-releasing agents, distinct from uptake inhibitors like cocaine. The fluorine substituent may alter binding affinity to dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, though direct data are lacking . The methylated analog 4,4’-DMAR exhibits prolonged stimulant effects due to slower metabolism, attributed to steric hindrance from the methyl group .

Actividad Biológica

2-Amino-1-(4-fluorophenyl)propan-1-ol, an organic compound with the molecular formula , is primarily recognized for its significant biological activities, particularly as a beta-adrenoceptor blocking agent. This compound's structure, featuring both amino and hydroxyl functional groups along with a fluorine atom on the phenyl ring, enhances its reactivity and biological profile, making it a valuable candidate in medicinal chemistry.

- Molecular Weight : 169.2 g/mol

- CAS Number : 109515-15-3

- Structural Features :

- Hydroxyl group (-OH)

- Amino group (-NH)

- Fluorine substitution on the phenyl ring

Research indicates that this compound interacts predominantly with beta-adrenoceptors, particularly demonstrating selective binding affinity towards beta-1 adrenoceptors. This selectivity is crucial for developing cardiovascular therapeutics that minimize side effects associated with non-selective agents .

Pharmacological Effects

The compound has shown promise in various pharmacological studies:

- Cardioselectivity : Derivatives of this compound exhibit significant cardioselectivity, making them suitable for treating cardiovascular diseases.

- Cytotoxicity : In vitro studies have assessed its cytotoxic effects on different cancer cell lines. For instance, certain analogs exhibited IC50 values indicating their potential as anticancer agents .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A172 | 63.385 | Cytotoxic |

| AGS | 32.210 | Cytotoxic |

| CaCo-2 | >256 | Non-cytotoxic |

| HeLa | >256 | Non-cytotoxic |

| HepG2 | >256 | Non-cytotoxic |

Interaction Studies

The interaction studies have revealed that the compound can effectively inhibit beta-adrenoceptors, which could lead to decreased heart rate and myocardial contractility, beneficial in conditions such as hypertension and heart failure.

Cardiovascular Applications

In a study focusing on the cardiovascular effects of beta-blockers, derivatives of this compound were tested for their ability to manage heart rate and blood pressure in animal models. The results indicated a significant reduction in heart rate without adverse effects on blood pressure, showcasing the compound's therapeutic potential in managing cardiovascular conditions .

Antimicrobial Activity

Although primarily studied for its cardiovascular effects, some derivatives were also evaluated for antimicrobial properties against various strains. However, no significant antimicrobial activity was observed within the tested concentration range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.